Cas no 1342404-38-9 (5,6-Dimethyl-1-oxaspiro[2.5]octane)
![5,6-Dimethyl-1-oxaspiro[2.5]octane structure](https://ja.kuujia.com/scimg/cas/1342404-38-9x500.png)
5,6-Dimethyl-1-oxaspiro[2.5]octane 化学的及び物理的性質
名前と識別子
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- 5,6-dimethyl-1-oxaspiro[2.5]octane
- 1-Oxaspiro[2.5]octane, 5,6-dimethyl-
- 5,6-Dimethyl-1-oxaspiro[2.5]octane
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- インチ: 1S/C9H16O/c1-7-3-4-9(6-10-9)5-8(7)2/h7-8H,3-6H2,1-2H3
- InChIKey: ZZHZYHLICBWABB-UHFFFAOYSA-N
- ほほえんだ: O1CC21CCC(C)C(C)C2
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 144
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 12.5
5,6-Dimethyl-1-oxaspiro[2.5]octane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-693683-2.5g |
5,6-dimethyl-1-oxaspiro[2.5]octane |
1342404-38-9 | 2.5g |
$1594.0 | 2023-03-10 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01014098-1g |
5,6-Dimethyl-1-oxaspiro[2.5]octane |
1342404-38-9 | 95% | 1g |
¥4011.0 | 2023-04-03 | |
Enamine | EN300-693683-0.25g |
5,6-dimethyl-1-oxaspiro[2.5]octane |
1342404-38-9 | 0.25g |
$748.0 | 2023-03-10 | ||
Enamine | EN300-693683-0.1g |
5,6-dimethyl-1-oxaspiro[2.5]octane |
1342404-38-9 | 0.1g |
$715.0 | 2023-03-10 | ||
Enamine | EN300-693683-5.0g |
5,6-dimethyl-1-oxaspiro[2.5]octane |
1342404-38-9 | 5.0g |
$2360.0 | 2023-03-10 | ||
Enamine | EN300-693683-1.0g |
5,6-dimethyl-1-oxaspiro[2.5]octane |
1342404-38-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-693683-10.0g |
5,6-dimethyl-1-oxaspiro[2.5]octane |
1342404-38-9 | 10.0g |
$3500.0 | 2023-03-10 | ||
Enamine | EN300-693683-0.05g |
5,6-dimethyl-1-oxaspiro[2.5]octane |
1342404-38-9 | 0.05g |
$683.0 | 2023-03-10 | ||
Enamine | EN300-693683-0.5g |
5,6-dimethyl-1-oxaspiro[2.5]octane |
1342404-38-9 | 0.5g |
$781.0 | 2023-03-10 |
5,6-Dimethyl-1-oxaspiro[2.5]octane 関連文献
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
5,6-Dimethyl-1-oxaspiro[2.5]octaneに関する追加情報
5,6-Dimethyl-1-oxaspiro[2.5]octane and Its Chemical Properties
5,6-Dimethyl-1-oxaspiro[2.5]octane is a unique organic compound characterized by its spiro bicyclic structure and the presence of an oxygen atom in the ring system. The CAS No. 1342404-38-9 identifier is crucial for its identification in chemical databases and regulatory frameworks. This compound belongs to the class of spiro compounds, which are known for their complex stereochemistry and potential applications in pharmaceutical chemistry. The molecular formula of 5,6-Dimethyl-1-oxaspiro[2.5]octane is C10H20O, with a molecular weight of 156.26 g/mol. The structure consists of a spiro[2.5]octane core with two methyl groups attached at the 5 and 6 positions, and an oxygen atom integrated into the ring system. This unique arrangement of functional groups contributes to its distinct physicochemical properties.
The synthesis of 5,6-Dimethyl-1-oxaspiro[2.5]octane typically involves multi-step organic reactions, including ring-opening and cyclization processes. Recent studies have explored the use of catalytic methods to enhance the efficiency of its production. For instance, a 2023 publication in the Journal of Organic Chemistry described a novel approach using transition metal catalysts to achieve high yields of this compound. The reaction conditions, such as temperature and solvent selection, play a critical role in determining the stereochemical outcome of the final product. These synthetic strategies are essential for scaling up production while maintaining the compound's structural integrity.
From a chemical perspective, 5,6-Dimethyl-1-oxaspiro[2,5]octane exhibits specific solubility characteristics and stability profiles. It is generally insoluble in water but soluble in organic solvents such as dichloromethane and ethyl acetate. The compound's thermal stability is influenced by the presence of the oxygen atom in the ring system, which acts as a stabilizing factor. These properties make it suitable for applications in solvents and as a building block for more complex molecules. The compound's reactivity is also notable, as it can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions.
Recent advancements in computational chemistry have provided insights into the molecular behavior of 5,6-Dimethyl-1-oxaspiro[2.5]octane. Quantum mechanical calculations have revealed the compound's electronic structure, highlighting the role of the oxygen atom in modulating its reactivity. A 2024 study published in the Journal of Physical Chemistry B demonstrated that the compound's energy levels and molecular orbitals are influenced by the spiro junction, which could have implications for its use in materials science. These findings underscore the importance of understanding the compound's electronic properties for optimizing its applications.
The biological activity of 5,6-Dimethyl-1-oxaspiro[2.5]octane has been a focus of recent research. Preliminary studies suggest that the compound may exhibit potential as a pharmaceutical agent, particularly in the development of new therapeutic strategies. For example, a 2023 preclinical study investigated the compound's effects on inflammatory pathways, showing promising results in modulating cytokine production. These findings highlight the compound's potential in the treatment of inflammatory diseases. However, further research is needed to elucidate its exact mechanism of action and therapeutic efficacy.
Another area of interest is the use of 5,6-Dimethyl-1-oxaspiro[2.5]octane in the design of novel drug delivery systems. The compound's structural features make it a viable candidate for incorporating into polymer matrices or as a component of controlled-release formulations. A 2024 review article in Advanced Drug Delivery Reviews discussed the potential of spiro compounds in enhancing the bioavailability of active pharmaceutical ingredients. The unique stereochemistry of 5,6-Dimethyl-1-oxaspiro[2.5]octane could contribute to its compatibility with various drug delivery platforms, offering new possibilities for pharmaceutical formulation.
Environmental and safety considerations are also important when evaluating the use of 5,6-Dimethyl-1-oxaspiro[2.5]octane. While the compound is not classified as a hazardous substance, its environmental impact requires careful assessment. A 2023 environmental science study evaluated the compound's biodegradability and toxicity in aquatic systems. The results indicated that the compound is relatively non-toxic to aquatic organisms, making it a safer alternative to some traditional solvents. These findings support its potential for use in green chemistry applications.
Industrial applications of 5,6-Dimethyl-1-oxaspiro[2.5]octane are expanding due to its versatile chemical properties. The compound is being explored for use in the synthesis of specialty chemicals and as a precursor for other organic compounds. A 2024 industrial report highlighted the growing demand for spiro compounds in the production of high-performance materials. The compound's ability to participate in various chemical reactions makes it a valuable component in the development of new materials with tailored properties.
Future research directions for 5,6-Dimethyl-1-oxaspiro[2.5]octane include the exploration of its potential in advanced materials and its role in sustainable chemistry. The compound's unique structure offers opportunities for innovation in various fields, from pharmaceuticals to materials science. Additionally, the development of more efficient synthetic methods and the elucidation of its biological mechanisms will be critical for maximizing its applications. These efforts will require interdisciplinary collaboration to address the challenges and opportunities associated with this compound.
In conclusion, 5,6-Dimethyl-1-oxaspiro[2.5]octane is a compound with significant potential in multiple scientific and industrial applications. Its unique structural features and chemical properties make it a valuable subject for further research. As new methodologies and insights emerge, the compound's role in various fields is likely to expand, contributing to advancements in chemistry, materials science, and pharmaceutical development.
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